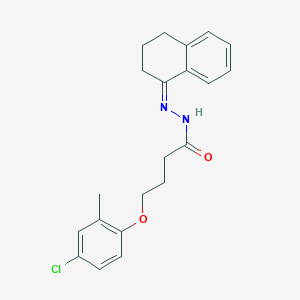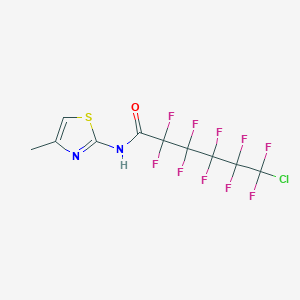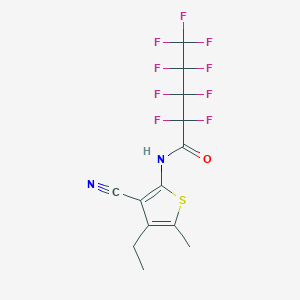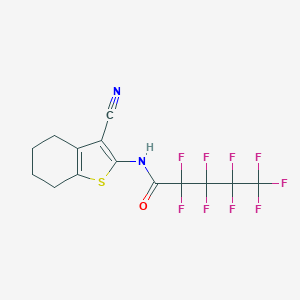![molecular formula C33H30BrClN6O2S B448865 N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE](/img/structure/B448865.png)
N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE” is a synthetic organic compound that features a complex structure with multiple functional groups, including bromophenyl, chloromethylanilino, and triazolyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the bromophenylmethoxyphenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a bromophenyl group is introduced to a methoxyphenyl compound.
Condensation with an amine: The intermediate is then reacted with an amine to form the methylideneamino linkage.
Formation of the triazolyl group: This step involves the cyclization of a precursor compound to form the 1,2,4-triazole ring.
Introduction of the sulfanyl group: This can be done through a thiolation reaction where a thiol group is added to the triazole ring.
Final coupling: The final step involves coupling the triazolyl intermediate with the chloromethylanilino compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
科学研究应用
Chemistry
Catalysis: Compounds with triazole rings are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Drug Development: The compound’s complex structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of such a compound typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions, while the aromatic rings can participate in π-π interactions with other aromatic systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- N'~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE
- N-[[2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-bromo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Uniqueness
The unique combination of functional groups in the compound provides it with distinct chemical and biological properties. The presence of both bromophenyl and chloromethylanilino groups allows for specific interactions with biological targets, while the triazole ring enhances its stability and reactivity.
属性
分子式 |
C33H30BrClN6O2S |
|---|---|
分子量 |
690.1g/mol |
IUPAC 名称 |
N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C33H30BrClN6O2S/c1-22-17-27(35)15-16-29(22)36-20-31-38-40-33(41(31)28-12-4-3-5-13-28)44-23(2)32(42)39-37-19-25-10-6-7-14-30(25)43-21-24-9-8-11-26(34)18-24/h3-19,23,36H,20-21H2,1-2H3,(H,39,42) |
InChI 键 |
PNBIOBMWKLHOQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,4-dichlorobenzyl)-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B448784.png)

![N-{12-[(2-thienylcarbonyl)amino]dodecyl}-2-thiophenecarboxamide](/img/structure/B448789.png)
![4-nitro-3-methyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B448792.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448795.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B448798.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448799.png)
![N'-(3-iodobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448801.png)

![4-[(Hydroxyimino)methyl]-3-nitro-2-methoxyphenyl acetate](/img/structure/B448805.png)
![2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448806.png)

